4-Bromo-7-hydroxyisoindolin-1-one
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Overview
Description
4-Bromo-7-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of a bromine atom and a hydroxyl group in its structure makes this compound an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-hydroxyisoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as organomagnesium or organolithium compounds to phthalimides, followed by reduction. Another method includes the treatment of 2-alkynylbenzoic acids with primary amines, leading to the formation of hydroxyisoindolinones through tandem oxidative C-H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using ultrasonic irradiation. This method is favored due to its high efficiency, group tolerance, and the ability to perform reactions on a multigram scale. Ultrasonic irradiation improves reaction rates, yields, and selectivity while applying milder reaction conditions and less hazardous materials .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted isoindolinones .
Scientific Research Applications
4-Bromo-7-hydroxyisoindolin-1-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one: Similar in structure but lacks the bromine atom.
7-Hydroxyisoindolin-1-one: Similar but without the bromine substitution.
4-Bromoisoindolin-1-one: Similar but lacks the hydroxyl group.
Uniqueness: 4-Bromo-7-hydroxyisoindolin-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJPJVQBBXEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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